![molecular formula C17H19N5O4S B2972933 5-((4-Hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-90-7](/img/structure/B2972933.png)
5-((4-Hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
The 4-hydroxypiperidine group, a component of the compound, has been studied for its antiproliferative activity against various human tumor cell lines. For instance, derivatives containing this group have shown promising results in inhibiting colony formation and cell migration, inducing apoptosis, and causing cell cycle arrest in cancer cells . This suggests that our compound could be explored for its efficacy in cancer treatment, particularly in targeted chemotherapy.
Synthesis of Pyrimidine Derivatives
Pyrimidine rings are significant in medicinal chemistry due to their wide range of biological activities, including antitumor properties. The compound could serve as a precursor or intermediate in the synthesis of new pyrimidine derivatives, which are the core skeletons of genetic material and crucial for anticancer activity .
Development of Selective Agonists
The 4-hydroxypiperidine moiety can be utilized in the synthesis of highly potent and selective IP (PGI2 receptor) agonists. These agonists have therapeutic potential in treating conditions like pulmonary arterial hypertension and preventing thrombosis .
Copper-Catalyzed Arylation Studies
This compound could be used in copper-catalyzed N- versus O-arylation studies. Arylation is a key reaction in organic synthesis, and studying the selectivity and efficiency of such reactions with this compound could lead to advancements in synthetic methodologies .
Antimicrobial Activity
N-substituted piperidine derivatives have demonstrated antimicrobial activity. The compound , with its piperidine structure, could be investigated for its potential use as an antimicrobial agent, possibly leading to the development of new antibiotics .
Genetic Material Interaction Studies
Given the pyrimidine ring’s importance in genetic materials, this compound could be used in studies to understand the interaction between small molecules and DNA or RNA. This could provide insights into the design of drugs that target genetic material for therapeutic purposes .
Inhibitors Development
The structural features of the compound suggest potential use in the development of various inhibitors, such as glycogen synthase kinase (GSK) inhibitors, tyrosine kinase inhibitors (TKIs), and 3-mercaptopyruvate sulfurtransferase (3-MST) inhibitors. These inhibitors have significant roles in treating diseases like cancer, diabetes, and neurodegenerative disorders .
Pharmacokinetic Modulation
The hydroxypiperidine group can influence the pharmacokinetic properties of pharmaceuticals. Research into how this compound affects absorption, distribution, metabolism, and excretion (ADME) could lead to the optimization of drug formulations for better therapeutic outcomes .
作用機序
Thiazoles
are a type of heterocyclic organic compound that have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Triazoles
, on the other hand, are five-membered heterocycles with three nitrogen atoms and two carbon atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
特性
IUPAC Name |
5-[(4-hydroxypiperidin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-10-18-17-21(19-10)16(24)15(27-17)14(20-8-6-13(23)7-9-20)11-2-4-12(5-3-11)22(25)26/h2-5,13-14,23-24H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFPMLHCPXRQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


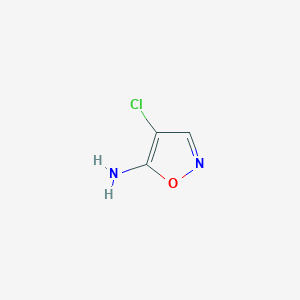

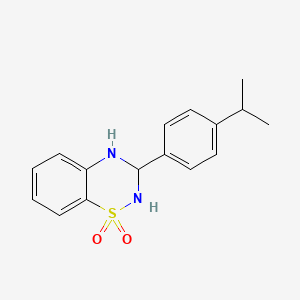
![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2972857.png)
![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2972861.png)
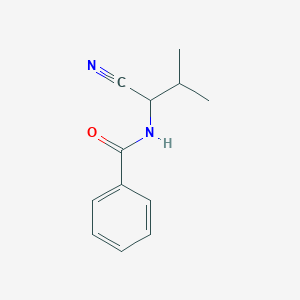

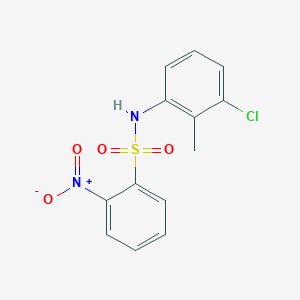
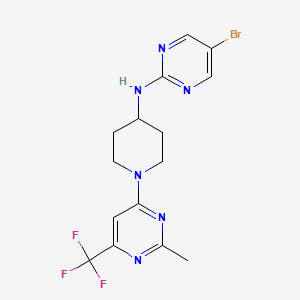
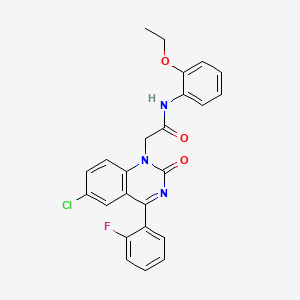
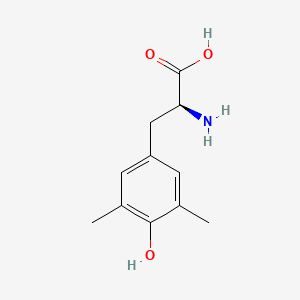
![1-(4-Fluorophenyl)-4-[[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2972871.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2972872.png)